Thieno[2,3-b]quinoline-2-carbohydrazide
Overview
Description
Thieno[2,3-b]quinoline-2-carbohydrazide is a heterocyclic compound that has garnered significant attention due to its unique pharmacological properties. This compound is characterized by a fused ring system that includes both a thiophene and a quinoline moiety, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-b]quinoline-2-carbohydrazide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-alkynyl-2-(methylthio)quinolines with suitable reagents under iodocyclization conditions . This reaction is often catalyzed by palladium and involves the use of various halide derivatives as intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and mild reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]quinoline-2-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by the electron-withdrawing effects of the carbohydrazide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
Thieno[2,3-b]quinoline-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Thieno[2,3-b]quinoline-2-carbohydrazide involves its interaction with various molecular targets. It is known to inhibit certain enzymes and interfere with cellular pathways critical for the survival and proliferation of cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system.
Quinoline-2-carbohydrazide: Shares the quinoline moiety but lacks the thiophene ring.
Thieno[3,2-b]quinoline: A structural isomer with the thiophene ring fused at a different position.
Uniqueness: Thieno[2,3-b]quinoline-2-carbohydrazide is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new drugs and materials .
Properties
IUPAC Name |
thieno[2,3-b]quinoline-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-15-11(16)10-6-8-5-7-3-1-2-4-9(7)14-12(8)17-10/h1-6H,13H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOQTQNCCIMQOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363322 | |
Record name | thieno[2,3-b]quinoline-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824603 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478079-37-7 | |
Record name | thieno[2,3-b]quinoline-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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